1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyridin-1-ium-3-carboxamide;chloride
Description
Properties
CAS No. |
23111-00-4 |
|---|---|
Molecular Formula |
C11H15ClN2O5 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 |
InChI Key |
YABIFCKURFRPPO-IVOJBTPCSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis, α/β mixture) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO and water (10mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nicotinamide riboside; SRT647; SRT-647; SRT 647; Nicotinamide Riboside Triflate, α/β mixture |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide riboside (chloride) can be synthesized through various methods. One efficient method involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction is typically carried out in an aqueous solution at a controlled temperature and pH . Another method involves the use of sodium dithionate as a reducing agent to convert nicotinamide riboside to its chloride form .
Industrial Production Methods: Industrial production of nicotinamide riboside (chloride) often involves the use of ethanol as a solvent. The process includes dissolving the compound in ethanol, introducing ammonia gas, and maintaining the reaction at a specific temperature. After the reaction, the product is cooled, filtered, and dried to obtain high-purity nicotinamide riboside (chloride) .
Chemical Reactions Analysis
Table 1: Synthetic Methods for NRCl
Key Findings :
-
Stereoselectivity is achieved through acyloxonium ion intermediates, favoring β-anomer formation .
-
Acetonitrile and dichloromethane are preferred solvents for glycosylation due to improved reaction kinetics .
Stability and Degradation Pathways
NRCl exhibits pH- and temperature-dependent degradation, limiting its formulation flexibility.
Table 2: Degradation Kinetics of NRCl
Mechanistic Insights :
-
Base-catalyzed hydrolysis follows pseudo-first-order kinetics, with degradation rates doubling per 10°C increase .
-
Oleate ester derivatives (e.g., NRTOCl) enhance stability in aqueous media by shielding the N-glycosidic bond .
Reduction Reactions
NRCl is reduced to 1,4-dihydronicotinamide riboside (NRH), a potent NAD⁺ precursor, under controlled conditions.
Table 3: Reduction of NRCl to NRH
| Reducing Agent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Sodium dithionite (Na₂S₂O₄) | NaHCO₃ buffer (pH 8.1–8.5), N₂ atmosphere, 3 h | 34% | 95% | |
| Solid-supported grinding | Na₂S₂O₄ with Na₂CO₃ on silica/NaHCO₃ | 40% | 90% |
Notes :
-
NRH formation is confirmed via ¹H-NMR and HPLC, with residual NRCl <5% .
-
Column chromatography (basic alumina/silica) is critical for purifying NRH .
Pharmacological Activation to NAD⁺
NRCl serves as a bioavailable NAD⁺ booster through enzymatic phosphorylation.
Table 4: NAD⁺ Elevation in Clinical Studies
| Dose (mg/day) | Study Duration | NAD⁺ Increase (%) | Key Biomarkers | Source |
|---|---|---|---|---|
| 100 | 8 weeks | 22 | NAAD↑ 5×, NMN↑ 1.5× | |
| 300 | 8 weeks | 51 | No LDL-C elevation, stable homocysteine | |
| 1000 | 12 weeks | 142 | Improved hepatic lipid metabolism |
Mechanism :
-
Step 1 : NRCl → NR via dechlorination in vivo.
-
Step 2 : NR kinases (NRK1/NRK2) phosphorylate NR to NMN.
Functional Modifications
Derivatization of NRCl improves stability and bioavailability:
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the potential of NR in treating neurodegenerative conditions such as mild cognitive impairment (MCI) and Alzheimer's disease. A randomized placebo-controlled trial demonstrated that NR supplementation significantly increased NAD+ levels in older adults with MCI, although it did not lead to significant improvements in cognitive function within the study duration . The findings suggest that while NR is well tolerated and can boost NAD+ concentrations, further long-term studies are necessary to establish its efficacy in cognitive enhancement.
Cardiovascular Health
NR has been investigated for its protective effects against cardiovascular diseases. Research indicates that NR supplementation can improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health . By enhancing NAD+ metabolism, NR may help mitigate age-related declines in vascular function.
Metabolic Disorders
The role of NR in metabolic health is another area of active research. Studies have shown that NR can improve insulin sensitivity and promote healthy lipid metabolism, making it a candidate for managing obesity and type 2 diabetes . The elevation of NAD+ levels is believed to enhance mitochondrial function and energy expenditure, which could be beneficial for weight management.
Infection Response
Emerging research suggests that NR may play a role in enhancing the immune response against infections, including viral pathogens such as SARS-CoV-2. Increased NAD+ levels are associated with improved immune function, which could be crucial during viral infections .
Safety and Tolerability
Nicotinamide riboside chloride has been shown to be safe for human consumption. Clinical trials report minimal adverse effects, with most participants tolerating doses of up to 1 g/day without significant issues . Long-term studies indicate that chronic supplementation does not adversely affect liver or kidney function, making it a promising candidate for regular use as a dietary supplement.
Case Studies
Mechanism of Action
Nicotinamide riboside (chloride) enhances NAD+ levels by bypassing the body’s usual biosynthetic pathway. It is converted to NAD+ through a series of enzymatic reactions. NAD+ supports various cellular processes, including energy metabolism, DNA repair, and regulation of cellular defense systems . The primary molecular targets include sirtuins, poly (ADP-ribose) polymerases, and other NAD±dependent enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinamide (NAM)
- Bioavailability and Function: NAM is a direct NAD+ precursor but requires enzymatic conversion via nicotinamide phosphoribosyltransferase (NAMPT).
- Safety: NAM has a tolerable upper intake level (UL) of 900 mg/day for adults . However, EFSA notes concerns about adverse effects (e.g., hepatotoxicity) at doses exceeding physiological needs, prompting calls for UL re-evaluation .
- Key Difference : NRC provides a controlled release of NAM, reducing risks associated with high-dose NAM while maintaining NAD+ synthesis efficiency .
Nicotinic Acid (NA)
- Metabolism : NA is converted to NAD+ via the Preiss-Handler pathway but causes transient flushing due to prostaglandin activation, limiting its tolerability .
- Therapeutic Use : NA is used clinically for lipid modulation but lacks the targeted NAD+-boosting efficacy of NRC .
1-Methyl Nicotinamide
- Function: A primary metabolite of NAM, 1-methyl nicotinamide lacks vitamin activity and cannot contribute to NAD+ synthesis, rendering it ineffective as a niacin source .
Nicotinamide Mononucleotide (NMN)
- Cost and Efficacy : NRC is reported to have a better cost-performance ratio than NMN, with comparable or enhanced NAD+-boosting effects in preclinical models .
Comparative Data Table
Research Findings and Gaps
- However, MoE for pregnant/lactating women (76) is considered insufficient without additional data .
- NAM Risks: High-dose NAM may disrupt methyl donor balance, increase homocysteine levels, and impair glucose metabolism, necessitating caution .
- NMN vs. NRC : While both boost NAD+, NRC’s regulatory approvals and cost-effectiveness position it as a more viable supplement .
Biological Activity
Nicotinamide riboside chloride (NR chloride) is a chloride salt form of nicotinamide riboside (NR), a pyridine-nucleoside derivative of vitamin B3. It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various biological processes, including energy metabolism, DNA repair, and cell signaling. This article will explore the biological activity of NR chloride, focusing on its mechanisms of action, effects on cellular metabolism, and implications for health.
Nicotinamide riboside chloride enhances NAD+ levels in cells, which activates sirtuins (SIRT1 and SIRT3), enzymes that play significant roles in regulating metabolic processes and cellular stress responses. The activation of sirtuins leads to improved oxidative metabolism and protection against metabolic disorders induced by high-fat diets .
Key Mechanisms:
- NAD+ Biosynthesis : NR is converted to NAD+ through several enzymatic pathways, including the salvage pathway where nicotinamide (NaM) is recycled back into NAD+ .
- Sirtuin Activation : Increased NAD+ levels enhance the activity of sirtuins, which are involved in mitochondrial biogenesis and the regulation of metabolic pathways .
- Reduction of Inflammation : NR treatment has been shown to decrease pro-inflammatory markers such as TNF-α and IL-6 in liver cells exposed to high-fat diets .
Clinical Findings
Recent clinical trials have demonstrated the safety and efficacy of NR chloride supplementation. For instance, a randomized double-blind placebo-controlled trial showed that chronic supplementation with NR significantly increased blood NAD+ levels by up to fivefold without severe side effects typically associated with other NAD+ precursors like niacin .
Table 1: Summary of Clinical Findings on NR Chloride
Metabolic Health
Nicotinamide riboside chloride has been linked to various metabolic benefits:
- Weight Management : Supplementation can help counteract weight gain associated with high-fat diets by improving energy expenditure and fat oxidation .
- Liver Health : NR has been shown to promote liver regeneration and reduce hepatic steatosis by enhancing mitochondrial function and reducing lipid accumulation .
Neurological Benefits
Emerging research suggests that NR may have neuroprotective effects:
- Cognitive Function : Studies indicate that NR can improve cerebral NAD+ levels, potentially benefiting conditions like Parkinson's disease by enhancing neuronal health .
- Stress Response : Increased NAD+ levels may enhance cellular resilience against oxidative stress, contributing to better overall brain health .
Case Studies
Several case studies have highlighted the potential therapeutic applications of nicotinamide riboside chloride:
- Case Study on Aging : A cohort study involving elderly participants showed improvements in muscle strength and endurance following NR supplementation, suggesting benefits for age-related muscle degeneration.
- Case Study on Metabolic Disorders : Patients with metabolic syndrome experienced significant reductions in insulin resistance and improved lipid profiles after consistent NR chloride intake over three months.
Q & A
Q. What are the primary methodologies for synthesizing dihydronicotinamide riboside (NRH) from NRCl, and what parameters influence yield?
NRH synthesis involves reducing NRCl with sodium dithionate in an anaerobic aqueous solution (pH 8.1, 1.2 M NaHCO₃) at room temperature for 3 hours, achieving ~55% yield. Key parameters include maintaining pH ≤8.1 (to minimize hydrolysis and side reactions), inert atmosphere (to prevent oxidation), and reagent stoichiometry. Purification via basic alumina column chromatography under nitrogen ensures high purity (>96%) .
Q. How do environmental factors (pH, oxygen, temperature) affect NRCl-derived compounds' stability in aqueous solutions?
- pH : Acidic conditions (pH 5) cause rapid hydrolysis (complete degradation in <1 day), while alkaline conditions (pH 9) reduce degradation to ~10% over 60 days .
- Oxygen : Air exposure accelerates oxidation, degrading 50% of NRH in 60 days at 25°C, versus 27% under nitrogen .
- Temperature : Storage at 4°C slows degradation compared to 25°C .
Q. What analytical techniques validate NRCl-derived compound purity and structure?
Structural confirmation uses NMR (¹H/¹³C), LC-MS (molecular ion peaks), FTIR (functional groups), and UV-vis (λmax ~260 nm). Purity is quantified via HPLC (≥96% for NRH). Thermal stability is assessed by TGA, showing NRH’s higher stability (50% weight loss at 218°C vs. 65% for NRCl at 25–900°C) .
Advanced Research Questions
Q. How do reaction mechanisms explain pH-dependent side products (e.g., DHNA) during NRH synthesis?
At pH >8.1, sulfite intermediates form, increasing nucleophilic attack on NRH’s C10 position, leading to dihydronicotinamide (DHNA) and ribose via hydrolysis. Optimizing pH ≤8.1 minimizes these side reactions and reduces reaction time .
Q. What contradictions exist in comparing NRH and NR/NMN as NAD+ precursors, and how are they resolved experimentally?
- Efficacy : NRH elevates NAD+ 2.5–10× faster than NR/NMN in vitro (1 hour vs. 24 hours) due to direct conversion via adenosine kinase, bypassing rate-limiting steps (e.g., nicotinamide phosphoribosyltransferase) .
- Metabolic Pathways : NRH uses alternative enzymes (e.g., uridine-cytidine kinase) distinct from NR, explaining its superior bioavailability .
- Data Gaps : Long-term in vivo stability and tissue-specific effects require further validation .
Q. What methodologies address challenges in scaling NRH synthesis while maintaining purity?
- Chromatography : Basic alumina columns under nitrogen prevent oxidation during purification.
- Process Design : Continuous-flow reactors with real-time pH monitoring reduce batch variability.
- Stabilization : Lyophilization in alkaline buffers (pH 9) and nitrogen-packed storage enhance shelf life .
Q. How do preclinical safety studies inform NRCl-derived compound dosing in translational research?
- Toxicity : Rodent studies show no adverse effects at 1,000–2,000 mg/kg/day, with margins of exposure (MoE) ≥70 for humans.
- Bioavailability : Human trials indicate safe doses ≤300 mg/day, aligning with EFSA guidelines. However, pregnant/lactating populations require lower MoE thresholds (≥76 vs. ≥100) .
Methodological Considerations
- Contradiction Analysis : Compare NAD+ elevation kinetics across cell lines (e.g., HEK293 vs. hepatocytes) to resolve tissue-specific discrepancies .
- Experimental Design : Use isotopically labeled NRCl (e.g., ¹³C-ribose) to track metabolic flux in vivo .
- Data Interpretation : Normalize NAD+ levels to cell count/protein content to mitigate variability in culture-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
